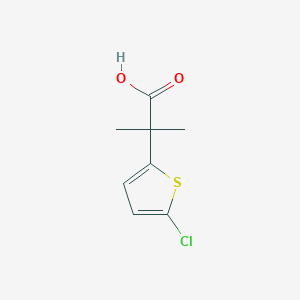

2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid” is a compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

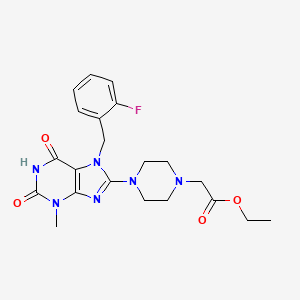

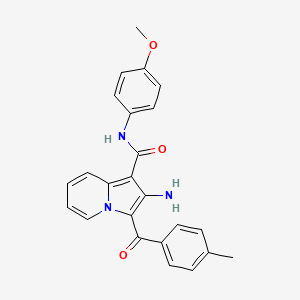

Molecular Structure Analysis

The molecular structure of “2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid” would likely include a thiophene ring with a chlorine atom at the 5-position and a 2-methylpropanoic acid group attached to the 2-position of the thiophene ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anti-Inflammatory and Antimicrobial Applications

The thiophene derivatives, including compounds like “2-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid”, have been identified as having a range of pharmacological properties. They are particularly noted for their anti-inflammatory and antimicrobial effects. This makes them valuable in the development of new medications for treating infections and inflammatory conditions .

Material Science: Organic Semiconductor Development

Thiophene-based molecules play a significant role in the advancement of organic semiconductors. Their unique properties are exploited in creating materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in the development of flexible electronic devices .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. Their application in this field helps in protecting metals and alloys from corrosive processes, which is crucial for extending the life of industrial machinery and infrastructure .

Anesthetic Agents

Compounds with a thiophene structure, such as articaine, are used as voltage-gated sodium channel blockers. They serve as local anesthetics in dental procedures, showcasing the versatility of thiophene derivatives in various therapeutic areas .

Cancer Research: Anticancer Properties

Thiophene derivatives exhibit anticancer properties, making them an area of interest in cancer research. They are studied for their potential to act as chemotherapeutic agents, targeting various forms of cancer through different mechanisms of action .

Analytical Chemistry: Spectroscopy and Elemental Analysis

The unique chemical structure of thiophene derivatives allows them to be used in analytical chemistry, particularly in spectroscopy and elemental analysis. They can serve as standards or reagents in various analytical procedures to determine the composition of chemical samples .

Drug Synthesis: Combinatorial Chemistry

In the field of drug discovery, thiophene derivatives are used to create combinatorial libraries. These libraries are a collection of diverse compounds used to screen for new drugs with desired biological activities .

Environmental Science: Pollution Monitoring

Thiophene derivatives can be employed in environmental science for monitoring pollution levels. Their reactivity and stability make them suitable for detecting and quantifying pollutants in various environmental samples .

Wirkmechanismus

Target of Action

Thiophene-based compounds have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives, in general, have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives have been associated with a variety of pathways, indicating a broad spectrum of biological activity .

Result of Action

Thiophene derivatives have been associated with various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Eigenschaften

IUPAC Name |

2-(5-chlorothiophen-2-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-8(2,7(10)11)5-3-4-6(9)12-5/h3-4H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAKCTAPQHDWCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(S1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

880166-41-6 |

Source

|

| Record name | 2-(5-chlorothiophen-2-yl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2928257.png)

![8-(4-butylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928264.png)

![(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2928266.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2928270.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2928274.png)